molecular formula C16H20N4O3S B3014014 3-Cyclopropyl-5-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole CAS No. 1706112-00-6

3-Cyclopropyl-5-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

Cat. No.: B3014014
CAS No.: 1706112-00-6
M. Wt: 348.42
InChI Key: WFJNJGMGNJQUKP-UHFFFAOYSA-N
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Description

The compound 3-cyclopropyl-5-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 3 and a piperidine ring at position 3.

Properties

IUPAC Name

3-cyclopropyl-5-[(1-pyridin-3-ylsulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c21-24(22,14-4-1-7-17-10-14)20-8-2-3-12(11-20)9-15-18-16(19-23-15)13-5-6-13/h1,4,7,10,12-13H,2-3,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJNJGMGNJQUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-Cyclopropyl-5-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

  • Molecular Formula : C17_{17}H20_{20}N4_{4}O2_{2}S
  • Molecular Weight : 344.43 g/mol
  • IUPAC Name : this compound

This compound features a cyclopropyl group and a pyridine derivative connected via a sulfonamide linkage to a piperidine moiety, which contributes to its biological activity.

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. The oxadiazole ring system is known for its ability to interact with various biological targets, leading to antibacterial and antifungal effects. For example, compounds containing the 1,3,4-oxadiazole core have been reported to demonstrate broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Several studies have investigated the anticancer potential of oxadiazole derivatives. The compound is believed to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer) with IC50_{50} values in the low micromolar range .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that its activity may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for tumor growth and survival.
  • Modulation of Receptor Activity : The compound may interact with specific receptors involved in cancer progression or inflammation.
  • Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in malignant cells .

Anti-inflammatory Effects

Emerging research indicates that oxadiazole derivatives may also possess anti-inflammatory properties. This could be particularly relevant for diseases characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease . The ability to modulate inflammatory responses could enhance the therapeutic profile of this compound.

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various oxadiazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The most potent derivatives showed IC50_{50} values significantly lower than standard chemotherapeutic agents .

Study 2: Antimicrobial Screening

A comprehensive screening of oxadiazole derivatives against a panel of bacterial strains revealed that those containing the pyridine moiety demonstrated enhanced antibacterial activity compared to their non-pyridine counterparts. This suggests that structural modifications can significantly influence biological outcomes .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula: C17H22N4O2SC_{17}H_{22}N_{4}O_{2}S and has a CAS number of 1706112-00-6. Its structure includes a cyclopropyl group and a piperidine moiety connected through a sulfonyl group to a pyridine ring, which is crucial for its biological activity.

Neurological Disorders

Research indicates that compounds similar to 3-Cyclopropyl-5-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole can modulate G protein-coupled receptors (GPCRs), particularly prokineticin receptors (PKRs). These receptors are implicated in various neurological functions and disorders. The compound's ability to act as a modulator suggests potential therapeutic applications in treating conditions such as anxiety, depression, and neurodegenerative diseases.

Case Study : In a study examining the effects of sulfonamide derivatives on PKR modulation, it was found that certain derivatives exhibited significant receptor affinity and selectivity, indicating that similar compounds could be effective in managing neurological disorders .

Antidepressant Activity

The structural features of this compound suggest it may possess antidepressant properties. Research into related oxadiazole derivatives has shown promise in enhancing serotonergic transmission, which is critical for mood regulation.

Data Table: Antidepressant Activity of Related Compounds

Compound NameStructureIC50 (nM)Mechanism of Action
Compound AStructure A50Serotonin Reuptake Inhibitor
Compound BStructure B30Dual Reuptake Inhibitor
3-Cyclopropyl...Structure CTBDTBD

Cancer Therapeutics

Emerging research suggests that oxadiazole derivatives may also exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. The unique structure of this compound allows it to interact with multiple targets within cancer cells.

Case Study : A recent investigation into the cytotoxic effects of oxadiazole derivatives on various cancer cell lines demonstrated significant apoptosis induction at low concentrations . This highlights the potential for further exploration of this compound in oncology.

Antimicrobial Activity

The compound's ability to interact with bacterial membranes suggests potential antimicrobial applications. Preliminary studies have indicated that similar oxadiazole compounds possess bactericidal properties against Gram-positive bacteria.

Data Table: Antimicrobial Efficacy of Oxadiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus10 µg/mL
Compound DEscherichia coli15 µg/mL
3-Cyclopropyl...TBDTBD

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and properties of the target compound with its analogues:

Compound Name Key Substituents Molecular Weight Key Features/Applications Reference
Target Compound : 3-Cyclopropyl-5-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole Cyclopropyl, pyridin-3-ylsulfonyl-piperidine Not provided Potential dipharmacophore design; sulfonyl group may enhance binding affinity
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Cyclopropyl-pyrazole, trifluoromethylphenyl 320.274 Lipophilic substituents (CF3) improve membrane permeability
3-Isopropyl-5-(4-(((6-(4-(methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole Isopropyl, methylsulfonylphenyl-pyridine-piperidine 456.56 Methylsulfonyl and pyridine groups enhance solubility and target specificity (e.g., GSK1292263)
4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine Trifluoromethylphenyl, piperidine Not provided Piperidine ring enables CNS penetration; CF3 group increases metabolic stability
3-Cyclopropyl-5-((1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole Cyclopropyl, difluorophenylsulfonyl-piperidine Not provided Fluorine atoms enhance electronegativity and bioavailability

Polymorphism and Crystallographic Behavior

The target compound shares structural similarities with 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, which exhibits concomitant polymorphic forms. These polymorphs differ in lattice energies and pairwise interaction energies, impacting solubility and stability . Similarly, methyl 4-amino-3-phenylisothiazole-5-carboxylate demonstrates that noncentrosymmetric polymorphs have lower lattice energies (−0.59 kJ mol⁻¹), suggesting that substituent bulkiness (e.g., pyridin-3-ylsulfonyl vs. hydrazinyl) may influence crystallization pathways .

Pharmacological Potential

  • GSK1292263 (a methylsulfonylphenyl-oxadiazole-piperidine derivative) is investigated for metabolic disorders, underscoring the role of sulfonyl groups in target engagement .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for constructing the 1,2,4-oxadiazole core in this compound?

  • The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives (e.g., acyl chlorides). For the cyclopropyl and piperidine substituents, pre-functionalization of intermediates is critical. For example, the piperidine ring can be sulfonylated with pyridin-3-ylsulfonyl chloride before coupling to the oxadiazole core . Optimization of reaction conditions (e.g., solvent, temperature) is essential to avoid side reactions, particularly with the cyclopropyl group’s strain sensitivity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Critical for confirming substituent positions on the oxadiazole ring and verifying sulfonylation of the piperidine nitrogen.
  • LC-MS : Validates molecular weight and purity, especially for detecting residual intermediates or byproducts.
  • Elemental Analysis : Ensures stoichiometric consistency with the molecular formula .
  • FT-IR : Identifies functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm⁻¹) .

Q. How should this compound be stored to ensure stability during experimental workflows?

  • Store under inert gas (N₂ or Ar) at –20°C in amber vials to prevent hydrolysis of the sulfonamide group or oxidation of the cyclopropyl ring. Stability studies of related sulfonamide-containing compounds suggest degradation rates increase above 25°C or in humid environments .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound?

  • Dose-Response Curves : Perform assays across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Counter-Screening : Test against off-target proteins (e.g., kinases, GPCRs) to rule out promiscuity.
  • Metabolite Analysis : Use LC-MS to detect degradation products that might interfere with bioactivity .
  • Example: A 2021 study on triazole derivatives found that impurities from incomplete sulfonylation reduced apparent IC₅₀ values by 40% .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., enzymes with hydrophobic active sites, given the compound’s lipophilic groups).
  • ADME Prediction : Tools like SwissADME can forecast logP (current estimated logP ≈ 2.8), blood-brain barrier permeability, and CYP450 interactions.
  • QSAR Studies : Correlate structural variations (e.g., cyclopropyl vs. methyl substituents) with activity data to prioritize analogs .

Q. What experimental approaches validate the role of the pyridin-3-ylsulfonyl group in target binding?

  • Isosteric Replacement : Synthesize analogs with alternative sulfonyl groups (e.g., phenylsulfonyl) and compare activity.
  • Crystallography : Co-crystallize the compound with its target protein to visualize hydrogen bonds between the sulfonyl oxygen and active-site residues.
  • Fluorescence Polarization : Measure binding affinity changes when the sulfonyl group is modified .

Methodological Considerations Table

Aspect Recommended Approach Key References
Synthesis OptimizationStepwise sulfonylation before oxadiazole cyclization
Purity ValidationLC-MS with >95% purity threshold
Biological Assay DesignInclude positive controls (e.g., known enzyme inhibitors)
Computational ModelingCombine docking with free-energy perturbation (FEP)

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